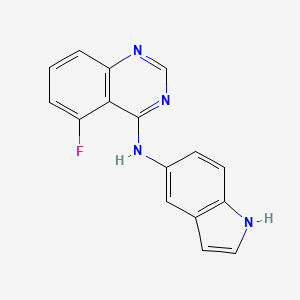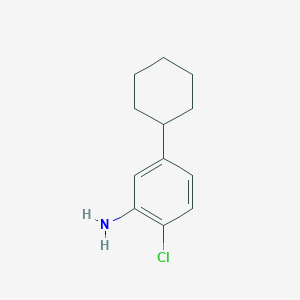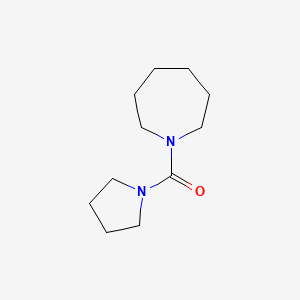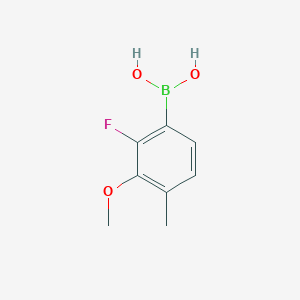![molecular formula C16H14Cl2N2O3 B7590664 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide](/img/structure/B7590664.png)
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, commonly known as DMOG, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOG belongs to the class of N-oxides and is known for its ability to inhibit the activity of prolyl hydroxylase enzymes (PHDs).
作用機序
DMOG's mechanism of action is primarily based on its ability to inhibit the activity of 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide, which are enzymes that play a key role in the regulation of HIF-1α. 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide hydroxylate HIF-1α, leading to its degradation under normoxic conditions. However, under hypoxic conditions, 2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide are inhibited, leading to HIF-1α stabilization and subsequent transcription of genes involved in angiogenesis, erythropoiesis, and glycolysis.
Biochemical and Physiological Effects:
DMOG's biochemical and physiological effects are primarily related to its ability to stabilize HIF-1α. This leads to increased angiogenesis, erythropoiesis, and glycolysis, which can have a significant impact on various physiological processes. DMOG has also been shown to inhibit the activity of other enzymes, such as lysine demethylases, leading to epigenetic modifications and changes in gene expression.
実験室実験の利点と制限
DMOG's advantages for lab experiments include its ability to induce HIF-1α stabilization, which can be useful for studying various physiological processes. DMOG is also relatively easy to synthesize and has been optimized for improved yields and purity. However, DMOG's limitations include its potential cytotoxicity at high concentrations and its potential to induce off-target effects due to its inhibition of other enzymes.
将来の方向性
There are several future directions for DMOG research, including its potential applications in tissue engineering, wound healing, and regenerative medicine. DMOG's ability to induce angiogenesis and promote cell proliferation could be useful for developing new therapies for tissue repair and regeneration. Additionally, DMOG's role in epigenetic modifications and changes in gene expression could be explored further for its potential applications in cancer research and drug discovery. Finally, the development of DMOG analogs with improved selectivity and reduced toxicity could lead to new therapeutic options for various diseases.
合成法
DMOG can be synthesized through a multistep process involving the reaction of 2,4-dichlorobenzaldehyde with 2-methoxyaniline, followed by the addition of acetic anhydride, and subsequent oxidation with hydrogen peroxide. The final product is obtained through purification using column chromatography. The synthesis of DMOG has been optimized in recent years, leading to improved yields and purity.
科学的研究の応用
DMOG has been extensively studied for its potential applications in various fields, including cancer research, neurology, and cardiovascular disease. In cancer research, DMOG has been shown to inhibit the growth and metastasis of cancer cells by inducing hypoxia-inducible factor-1α (HIF-1α) stabilization. In neurology, DMOG has been found to protect neurons against ischemic injury and promote axon regeneration. In cardiovascular disease, DMOG has been shown to protect against myocardial infarction and reduce ischemia-reperfusion injury.
特性
IUPAC Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2N2O3/c1-22-15-5-3-2-4-14(15)20-16(21)10-23-19-9-11-6-7-12(17)8-13(11)18/h2-9H,10H2,1H3,(H,20,21)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTOAWXIFQSJIF-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CON=CC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1NC(=O)CO/N=C/C2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(E)-(2,4-dichlorophenyl)methylideneamino]oxy-N-(2-methoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl 4-[5-[(E)-(pyridine-4-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590581.png)


![N-[1-(2,4-dimethylphenyl)propan-2-yl]acetamide](/img/structure/B7590606.png)
![3-(Trifluoromethyl)-8-azabicyclo[3.2.1]octan-3-OL hcl](/img/structure/B7590609.png)

![({[5-(4-Bromophenyl)furan-2-yl]methylidene}amino)urea](/img/structure/B7590618.png)




![ethyl 4-[5-[(E)-(pyridine-3-carbonylhydrazinylidene)methyl]furan-2-yl]benzoate](/img/structure/B7590658.png)

![N-[(E)-(4-tert-butylphenyl)methylideneamino]-2-(3,4,5-trimethoxyphenyl)quinoline-4-carboxamide](/img/structure/B7590681.png)